

Application Notes and Protocols for Assessing M-1211 Target Engagement in Cells

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Compound of Interest

Compound Name: M-1211

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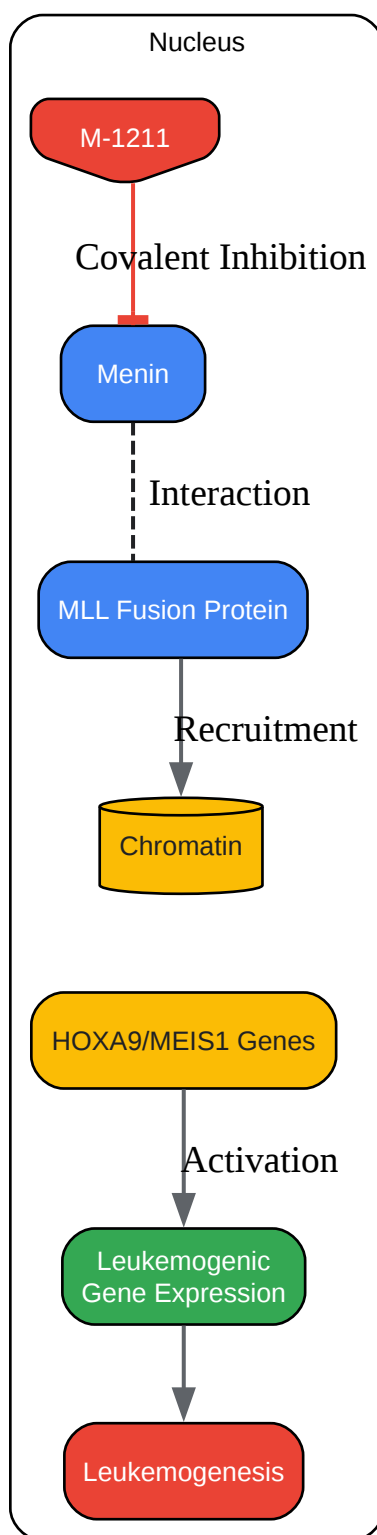
These application notes provide detailed protocols for assessing the cellular target engagement of **M-1211**, a covalent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] The following methodologies are designed to enable researchers to verify the binding of **M-1211** to Menin in a cellular context and to quantify the functional consequences of this engagement.

Introduction to M-1211 and its Target

M-1211 is an orally active, covalent inhibitor that targets the interaction between Menin and MLL.[1][2] This protein-protein interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of acute leukemia.[3][4][5] **M-1211** establishes a covalent bond with Cysteine 329 in the MLL binding pocket of Menin, thereby disrupting the interaction and inhibiting the proliferation of leukemia cells with MLL rearrangements.[2] A critical aspect of developing and utilizing such targeted inhibitors is the confirmation of target engagement in a cellular environment.[6]

M-1211 Signaling Pathway

The interaction between Menin and MLL fusion proteins is essential for the recruitment of the MLL complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[4][7] **M-1211** abrogates this interaction, resulting in the downregulation of these target genes and subsequent inhibition of leukemic cell growth.



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Caption: The Menin-MLL signaling pathway and the point of inhibition by **M-1211**.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of **M-1211** in biochemical and cellular assays.

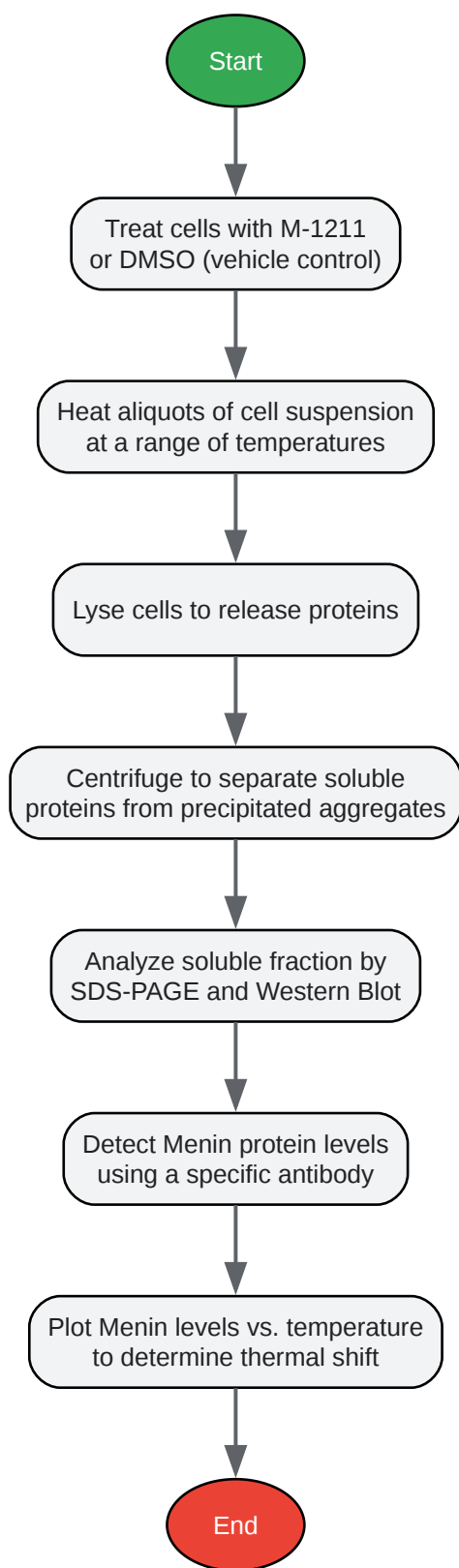
| Assay Type | Cell Line/Target | IC50 (nM) | Reference |
|--------------------|-----------------------|-----------|---------------------|
| Cell Proliferation | MV4;11 (MLL-AF4) | 10.3 | [3] |
| Cell Proliferation | MOLM-13 (MLL-AF9) | 51.5 | [3] |
| Biochemical FP | Menin-MLL Interaction | 2.5 | [8] |

Experimental Protocols

Here, we provide detailed protocols for three key methodologies to assess **M-1211** target engagement in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in intact cells.[\[9\]](#)[\[10\]](#)[\[11\]](#) The principle is based on the ligand-induced thermal stabilization of the target protein. Upon binding **M-1211**, the Menin protein should become more resistant to thermal denaturation.



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Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol:

- Cell Culture and Treatment:
 - Culture MLL-rearranged leukemia cells (e.g., MV4;11) to a density of $1-2 \times 10^6$ cells/mL.
 - Treat cells with the desired concentration of **M-1211** or DMSO (vehicle control) for 1-2 hours at 37°C.
- Heat Challenge:
 - Aliquot the cell suspension into PCR tubes for each temperature point.
 - Heat the tubes in a thermal cycler for 3 minutes at a temperature gradient (e.g., 40°C to 70°C).
 - Immediately cool the tubes to 4°C.
- Cell Lysis:
 - Add a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors).
 - Incubate on ice for 30 minutes with intermittent vortexing.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
 - Carefully collect the supernatant containing the soluble proteins.
- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions.
 - Normalize the protein concentrations for all samples.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.

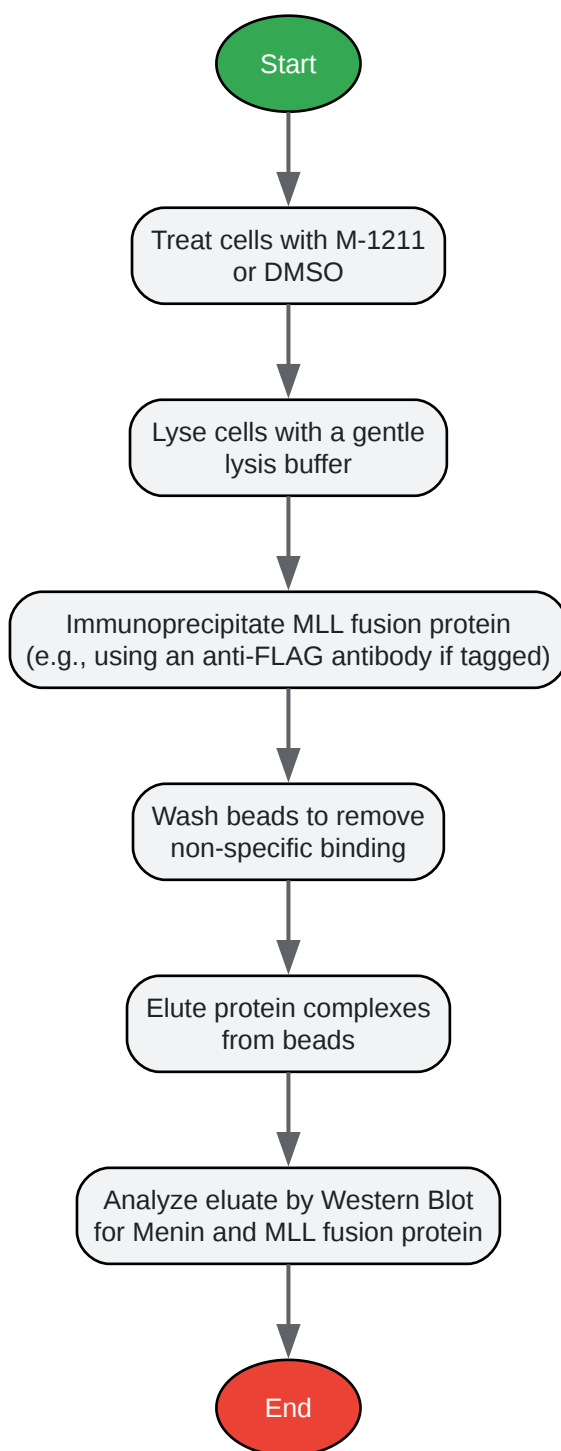
- Probe the membrane with a primary antibody specific for Menin.
- Use a suitable secondary antibody and detect the signal using an ECL substrate.

Data Analysis:

- Quantify the band intensities for Menin at each temperature.
- Normalize the intensities to the intensity at the lowest temperature.
- Plot the relative protein amount against temperature for both **M-1211** and DMSO-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the **M-1211**-treated sample indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that **M-1211** disrupts the interaction between Menin and MLL fusion proteins in cells.^{[4][12][13]}



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Caption: Workflow for Co-Immunoprecipitation to assess the disruption of the Menin-MLL interaction.

Protocol:

- Cell Culture and Treatment:
 - Culture cells (e.g., HEK293T cells transiently transfected with a tagged MLL fusion protein, or a leukemia cell line endogenously expressing an MLL fusion) and treat with **M-1211** or DMSO for 4-6 hours.
- Cell Lysis:
 - Lyse cells in a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
 - Incubate on ice for 30 minutes.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads.
 - Incubate the pre-cleared lysate with an antibody against the MLL fusion protein (or the tag) overnight at 4°C.
 - Add protein A/G beads and incubate for another 2-4 hours.
- Washing and Elution:
 - Pellet the beads by centrifugation and wash several times with Co-IP lysis buffer.
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer to a PVDF membrane and probe with antibodies against Menin and the MLL fusion protein.

Data Analysis:

- A decrease in the amount of Menin co-immunoprecipitated with the MLL fusion protein in the **M-1211**-treated sample compared to the DMSO control indicates that the inhibitor has disrupted their interaction.

Downstream Target Gene Expression Analysis by RT-qPCR

A key functional consequence of Menin-MLL inhibition is the downregulation of target genes such as HOXA9 and MEIS1.^{[2][6][14]} This can be quantified using Reverse Transcription Quantitative PCR (RT-qPCR).

Protocol:

- Cell Treatment and RNA Isolation:
 - Treat MLL-rearranged leukemia cells (e.g., MV4;11) with a dose range of **M-1211** or DMSO for 24-48 hours.
 - Isolate total RNA from the cells using a commercial kit.
- cDNA Synthesis:
 - Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
 - Use a SYBR Green or probe-based qPCR master mix.
 - Run the qPCR reaction in a real-time PCR instrument.

Data Analysis:

- Calculate the relative expression of HOXA9 and MEIS1 using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing the **M-1211**-treated samples to the DMSO control.

- A dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 provides strong evidence of on-target activity of **M-1211**.

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